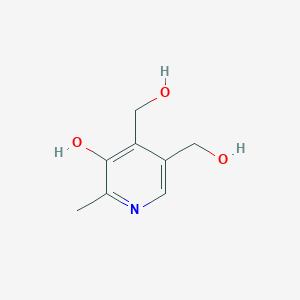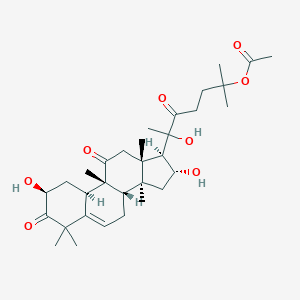
(Diethoxymethoxy)benzene
Übersicht
Beschreibung
(Diethoxymethoxy)benzene is a compound involved in various chemical reactions and syntheses, offering insights into its molecular structure and properties. The synthesis of related compounds and their interactions provides a foundation for understanding (Diethoxymethoxy)benzene's characteristics and potential applications.
Synthesis Analysis
The synthesis of related compounds, such as those resulting from the addition of (benzotriazol-1-yl)diethoxymethane to enol ethers and enamides, has been explored. These syntheses lead to a variety of classes of compounds, previously difficult to access, demonstrating the versatility of reactions involving diethoxymethoxy groups (Katritzky et al., 1997).
Molecular Structure Analysis
Studies on the crystal structures of related compounds, such as 2,5-diethoxy-1,4-bis(3,4-ethylenedioxy-2-thienyl)benzene, reveal insights into the relative geometry of the benzene and thienyl rings. These analyses highlight the influence of substitution on the molecular structure and the distortion of the benzene rings compared to unsubstituted analogs (Abboud et al., 1998).
Chemical Reactions and Properties
The reactivity of compounds containing the diethoxymethoxy group can be influenced significantly by substitutions on the benzene rings, as demonstrated in studies involving brominated derivatives. These modifications can considerably affect the compound's properties, such as photochromic and photomagnetic behaviors (Chen et al., 2010).
Physical Properties Analysis
The physical properties, such as liquid crystalline behavior and fluorescence, of compounds containing diethoxymethoxy or related groups, have been explored. These properties are influenced by the molecular structure, demonstrating the potential for applications in materials science (Acierno et al., 2002).
Chemical Properties Analysis
Electrochemical systems have been used to synthesize methoxymethyl benzene, demonstrating the selectivity and efficiency of these methods. The influence of catalysts and reaction conditions on the selectivity towards methoxymethyl benzene highlights the chemical properties and potential synthetic applications of compounds related to (Diethoxymethoxy)benzene (Chen et al., 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis of Covalent Organic Frameworks
(Diethoxymethoxy)benzene, through its derivatives, contributes to the synthesis of novel covalent organic frameworks (COFs), which are highly crystalline and display remarkable chemical and thermal stability. These frameworks, such as COF-42 and COF-43, are built through the linkage of organic units via hydrazone bonds, forming extended two-dimensional porous structures. The formation of these COFs opens new avenues in the field of porous materials, offering potential applications in gas storage, separation, and catalysis (Uribe-Romo et al., 2011).
Phase Transfer-Catalyzed Reactions
The effectiveness of diethoxymethane (a derivative of (Diethoxymethoxy)benzene) as a solvent for O-alkylation of various phenols under phase transfer conditions has been extensively studied. This work highlights the utility of diethoxymethane as an alternative solvent, potentially replacing dichloromethane and toluene in these types of reactions, thereby offering a more environmentally benign option for phase transfer-catalyzed processes (Coleman & LeBlanc, 2010).
Catalyst-free Transformations in Water
The molecule is also involved in unique, catalyst-free transformations, such as the conversion of diethyl 2-ethoxymethylenemalonate into triethyl 1,3,5-benzenetricarboxylate in water. This process exemplifies the potential of (Diethoxymethoxy)benzene and its derivatives in facilitating organic transformations that are efficient, practical, and eco-friendly, bypassing the need for conventional catalysts and organic solvents (Bazhin et al., 2012).
Safety and Hazards
Wirkmechanismus
C11H16O3C_{11}H_{16}O_{3}C11H16O3
. This compound plays a significant role in various organic transformations . Here, we will discuss its mechanism of action, biochemical pathways, pharmacokinetics, and the result of its action.Target of Action
The primary targets of Diethyl phenyl orthoformate are organic compounds that undergo transformations. It acts as a valuable and efficient substrate in various classes of two-component and multi-component organic reactions .
Mode of Action
Diethyl phenyl orthoformate interacts with its targets through nucleophilic substitution reactions. It was first synthesized via the substitution reaction of chloroform with alkoxides by Williamson and Kay in 1854 .
Biochemical Pathways
The compound affects several biochemical pathways, leading to various organic transformations. For instance, it has been used in the diethoxymethylation of Grignard reagents . .
Pharmacokinetics
Its physical properties such as boiling point (103-104 °c/10 mmhg) and density (1014 g/mL at 25 °C) have been reported .
Result of Action
The result of Diethyl phenyl orthoformate’s action is the transformation of organic compounds. It enables various classes of two-component and multi-component organic reactions, leading to the synthesis of new compounds .
Eigenschaften
IUPAC Name |
diethoxymethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-3-12-11(13-4-2)14-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTURWMMVIIBRRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162709 | |
| Record name | (Diethoxymethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Diethoxymethoxy)benzene | |
CAS RN |
14444-77-0 | |
| Record name | (Diethoxymethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14444-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Diethoxymethoxy)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014444770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Diethoxymethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (diethoxymethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.913 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Diethoxymethoxy)benzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WEU8V83SG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary reaction Diethyl Phenyl Orthoformate undergoes with organometallic reagents?
A1: Diethyl Phenyl Orthoformate acts as a versatile reagent that readily undergoes monosubstitution reactions with Grignard reagents and other organometallic reagents. This reaction leads to the formation of diethyl acetals. [] You can find more details about these reactions in the paper "Diethyl Phenyl Orthoformate" published on Semantic Scholar: .
Q2: How does Diethyl Phenyl Orthoformate behave under acidic conditions in the presence of water?
A2: Diethyl Phenyl Orthoformate undergoes hydrolysis in the presence of water and an acid catalyst. Research has focused on the catalytic activity of 2-substituted imidazoles in this reaction. [] The study "General acid catalytic activity of 2-substituted imidazoles for hydrolysis of diethyl phenyl orthoformate" dives deeper into the kinetics and mechanisms involved: .
Q3: What is known about the mechanism of Diethyl Phenyl Orthoformate hydrolysis catalyzed by 2-substituted imidazoles?
A3: Studies indicate that the hydrolysis of Diethyl Phenyl Orthoformate catalyzed by 2-substituted imidazoles proceeds through a general acid catalysis mechanism, with no evidence supporting general base catalysis. [] This suggests the imidazole molecule acts as a proton donor during the reaction. Interestingly, research shows a significant D2O solvent isotope effect, indicating that water molecules play a crucial role in the transition state of this hydrolysis reaction. []
Q4: What spectroscopic data is available for characterizing Diethyl Phenyl Orthoformate?
A4: While specific spectroscopic data isn't detailed in the provided abstracts, ¹H NMR is a suitable technique for analyzing the purity of Diethyl Phenyl Orthoformate. [] This technique provides structural information and can verify the presence and ratio of expected hydrogen atoms in the molecule.
Q5: Are there any known stability concerns regarding Diethyl Phenyl Orthoformate?
A5: Yes, Diethyl Phenyl Orthoformate exhibits sensitivity to water, making it susceptible to hydrolysis and potential disproportionation upon storage. [] This highlights the importance of storing this compound under anhydrous conditions to maintain its integrity and prevent degradation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium](/img/structure/B80263.png)




